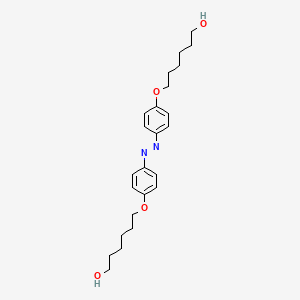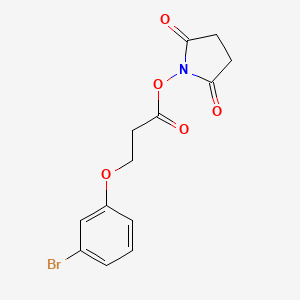
7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a tetrahydronaphthalene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Trifluoromethylation: The trifluoromethyl group can be added using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the trifluoromethyl group, which may affect its lipophilicity and overall properties.
7-Bromo-2-methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene: Contains a methoxy group instead of a hydroxyl group, which can influence its hydrogen bonding capabilities and reactivity.
Uniqueness
The unique combination of a bromine atom, a hydroxyl group, and a trifluoromethyl group in 7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene imparts distinct chemical and physical properties that differentiate it from similar compounds
特性
分子式 |
C11H10BrF3O |
|---|---|
分子量 |
295.09 g/mol |
IUPAC名 |
7-bromo-2-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C11H10BrF3O/c12-9-2-1-7-3-4-10(16,11(13,14)15)6-8(7)5-9/h1-2,5,16H,3-4,6H2 |
InChIキー |
NPPSQHDCNGJDDI-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC2=C1C=CC(=C2)Br)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


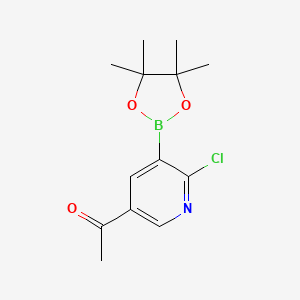


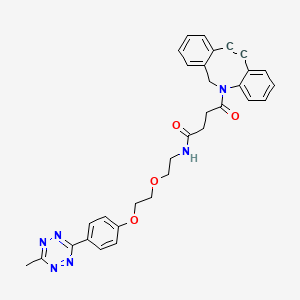
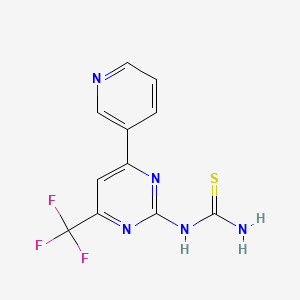
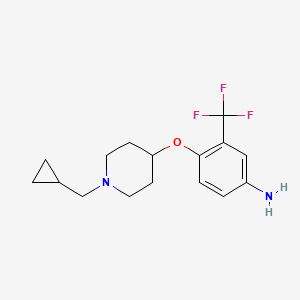
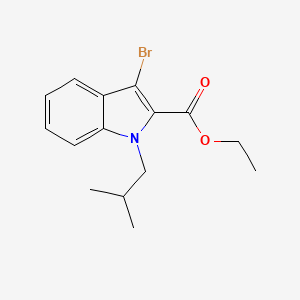
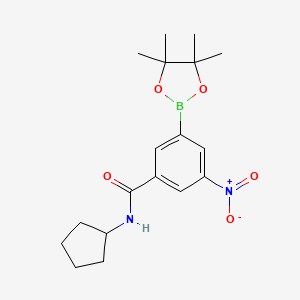

![1-Phenylmethanesulfonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724221.png)
![6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13724242.png)
